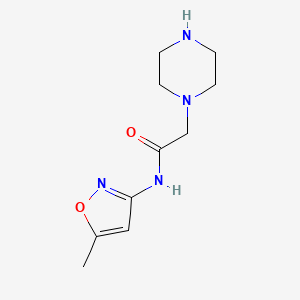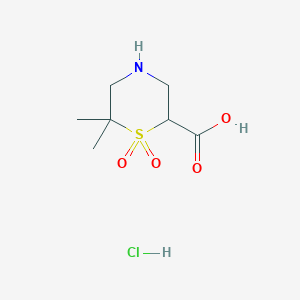![molecular formula C25H32N4O2S B2557086 N-(3-(ethyl(phenyl)amino)propyl)-3-(4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide CAS No. 1030112-48-1](/img/structure/B2557086.png)
N-(3-(ethyl(phenyl)amino)propyl)-3-(4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound , N-(3-(ethyl(phenyl)amino)propyl)-3-(4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide, is a derivative of thieno[2,3-d]pyrimidin, which is a heterocyclic compound that has been the focus of various studies due to its potential biological activities. The papers provided discuss the synthesis and biological evaluation of related thieno[2,3-d]pyrimidin derivatives, which can offer insights into the synthesis and properties of the compound .
Synthesis Analysis
The synthesis of related thieno[2,3-d]pyrimidin derivatives typically involves multi-step reactions starting from simple precursors such as amino-thiophenes or benzoic acids. For instance, the synthesis of pyrido[3′,2′:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-ones involves heterocyclization, nucleophilic displacement, and cyclocondensation steps . Similarly, the synthesis of 3-amino-2-mercapto-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-ones includes the preparation of intermediates followed by condensation reactions . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidin derivatives is characterized by the presence of a thieno[2,3-d]pyrimidin core, which can be further modified with various substituents to alter its properties. The crystal structure of a related compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, was determined, and its geometric bond lengths and angles were analyzed using density functional theory (DFT) . This analysis can provide insights into the electronic structure and reactivity of the compound .
Chemical Reactions Analysis
The reactivity of thieno[2,3-d]pyrimidin derivatives is influenced by the substituents attached to the core structure. For example, the presence of amino groups can facilitate further reactions such as guanidination, as seen in the synthesis of N-[4-[[4-alkoxy-3-[(dialkylamino)methyl]phenyl]amino]-2-pyrimidinyl]-N'-phenylguanidines . Understanding the reactivity of the functional groups present in the compound is crucial for predicting its behavior in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[2,3-d]pyrimidin derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The biological activities of these compounds, including anti-inflammatory, CNS depressant, antimicrobial, and antiproliferative activities, have been evaluated . The compound may also exhibit similar properties, which could be assessed through experimental studies.
Scientific Research Applications
Heterocyclic Synthesis and Reactivity
The synthesis and reactivity of related heterocyclic compounds have been extensively studied. For example, the reaction of 2-aminocyclohepta[b]pyrroles with ethyl acetoacetate in specific conditions yields 2-methyl-4H-cyclohepta[4,5]pyrrolo[1,2-a]pyrimidin-4-ones, which show the potential for further chemical transformations (Abe, 1987). Moreover, the exploration of acetoacetanilides in heterocyclic synthesis highlights the versatility of these compounds in forming thienopyridines and other fused derivatives, showing their utility in creating complex molecular architectures (Harb, Hussein, & Mousa, 2006).
Biological Activity Investigations
Investigations into the biological activities of thieno[2,3-d]pyrimidines and similar structures have yielded promising results. Some compounds synthesized from these structures have shown antianaphylactic activity, suggesting potential applications in addressing allergic reactions (Wagner, Vieweg, & Leistner, 1993). Additionally, studies on derivatives of these heterocycles have demonstrated antimicrobial activities, indicating their relevance in developing new antimicrobial agents (Sirakanyan, Spinelli, Geronikaki, & Hovakimyan, 2015).
Structural and Conformational Studies
Research into the structural and conformational aspects of similar compounds has provided insights into their chemical behavior. For instance, studies on 4,6-disubstituted 2-amino-5-formylpyrimidines have highlighted different ring conformations and electronic structures, contributing to the understanding of their reactivity and potential interactions in biological systems (Acosta, Yépes, Palma, Cobo, & Glidewell, 2013).
properties
IUPAC Name |
N-[3-(N-ethylanilino)propyl]-3-(3-oxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O2S/c1-2-29(18-10-5-3-6-11-18)17-9-16-26-22(30)15-14-21-27-24(31)23-19-12-7-4-8-13-20(19)32-25(23)28-21/h3,5-6,10-11H,2,4,7-9,12-17H2,1H3,(H,26,30)(H,27,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJZIIVTFMWNGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCNC(=O)CCC1=NC2=C(C3=C(S2)CCCCC3)C(=O)N1)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(ethyl(phenyl)amino)propyl)-3-(4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Chlorophenyl)methyl]-4-(2-ethoxyphenyl)pyrazine-2,3-dione](/img/structure/B2557005.png)
![3-methyl-7-octyl-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2557006.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2557009.png)

![2-Methoxyethyl 2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2557014.png)
![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2557015.png)

![2-amino-N-cyclopentyl-1-(pyridin-3-ylmethylideneamino)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2557018.png)

![2-((3-Fluorophenyl)sulfonyl)-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2557023.png)

